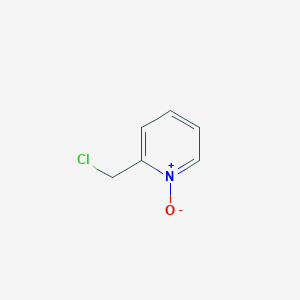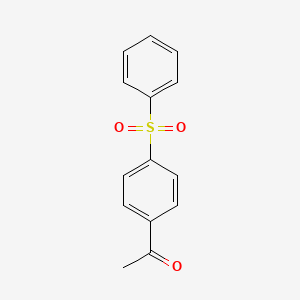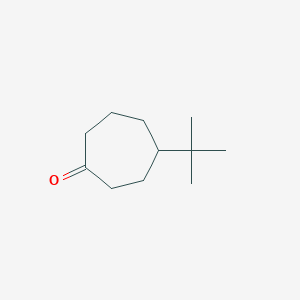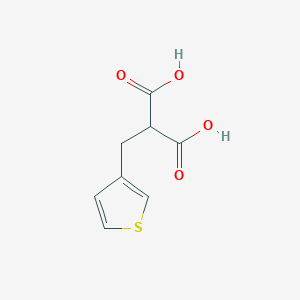
4-Iodophenylacetat
Übersicht
Beschreibung
4-Iodophenyl acetate (4-IPA) is a synthetic compound that has been used in scientific research for a variety of purposes. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of 83-85°C. It is a derivative of acetate and contains an aromatic ring, which makes it an interesting compound for organic synthesis. 4-IPA has been used to study the mechanism of action of enzymes, biochemical and physiological effects, and as a reagent for lab experiments.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
4-Iodophenylacetat: wird häufig in der organischen Synthese verwendet, insbesondere bei der Herstellung verschiedener iodierter aromatischer Verbindungen. Seine Reaktivität gegenüber nukleophiler Substitution macht ihn zu einem wertvollen Reagenz für die Einführung von Iod in aromatische Ringe, was ein entscheidender Schritt bei der Synthese komplexer Moleküle für Pharmazeutika und Agrochemikalien ist .
Pharmakologie
In der Pharmakologie dient This compound als Vorläufer für die Synthese von pharmazeutisch aktiven Wirkstoffen (APIs). Es ist an der Produktion von Verbindungen wie Apixaban beteiligt, einem starken Antikoagulans, das zur Vorbeugung von Schlaganfällen eingesetzt wird . Die Iodgruppe im Molekül kann entscheidend für die biologische Aktivität des Medikaments sein.
Materialwissenschaft
Diese Verbindung findet Anwendung in der Materialwissenschaft, insbesondere bei der Entwicklung organischer Halbleiter und anderer elektronischer Materialien. Das Iodatom in This compound kann die Bildung von Ladungstransferkomplexen erleichtern, die für die Leitfähigkeit organischer elektronischer Materialien unerlässlich sind .
Analytische Chemie
This compound: wird in der analytischen Chemie als Standard zur Kalibrierung von Instrumenten und Validierung analytischer Methoden eingesetzt. Seine wohldefinierte Struktur und Stabilität unter verschiedenen Bedingungen machen ihn zu einem hervorragenden Kandidaten für solche Anwendungen .
Biochemie
In der biochemischen Forschung wird This compound zur Untersuchung von enzymkatalysierten Reaktionen verwendet, wobei Iod als Sonde dient, um den Wirkmechanismus auf molekularer Ebene zu verstehen. Es kann auch verwendet werden, um Biomoleküle mit Iod für die Verfolgung und bildgebende Verfahren zu markieren .
Industrielle Anwendungen
Industriell wird This compound bei der Synthese von Farbstoffen, Pigmenten und anderen iodhaltigen Verbindungen eingesetzt. Sein Iodgehalt ist besonders nützlich bei der Herstellung von Röntgenkontrastmitteln und anderen diagnostischen Mitteln .
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-iodophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHYFISNECFQHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20955149 | |
| Record name | 4-Iodophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20955149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33527-94-5 | |
| Record name | Phenol, 4-iodo-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033527945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Iodophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20955149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Iodophenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-iodophenyl acetate in organic synthesis, particularly in the context of the provided research?
A1: 4-iodophenyl acetate serves as a crucial starting material for synthesizing more complex molecules with potential biological activity. In the research article titled "Synthesis, structure and in vitro cytotoxicity testing of some 1,3,4-oxadiazoline derivatives from 2-hydroxy-5-iodobenzoic acid" [], 4-iodophenyl acetate is used as a precursor for synthesizing a series of novel 1,3,4-oxadiazoline derivatives. These derivatives incorporate a 5-iodosalicylic acid moiety, derived from the initial 4-iodophenyl acetate, and are further modified with various substituents. This study highlights the versatility of 4-iodophenyl acetate in building diverse chemical structures for potential pharmaceutical applications.
Q2: The study mentions that some of the synthesized compounds showed promising anticancer activity. What structural features contributed to this activity?
A2: While the study doesn't delve deep into a full structure-activity relationship (SAR) analysis, it does indicate that the presence of specific substituents on the 1,3,4-oxadiazoline ring influences the anticancer activity. For instance, compounds featuring 4-fluorophenyl, 4-chlorophenyl, 3-bromophenyl, and 4-methylphenyl groups at a particular position on the 1,3,4-oxadiazoline core exhibited good inhibitory activity against human cancer cell lines KB and Hep-G2 []. This suggests that the type and position of substituents on this core structure play a role in its interaction with potential biological targets and warrant further investigation.
Q3: The second research article focuses on a different application of 4-iodophenyl acetate. Could you elaborate on its role in that specific context?
A3: In the research "Heck Reaction of Amino Acid Derived Vinyl Substrates in the Synthesis of Homotyrosinol Derivatives" [], 4-iodophenyl acetate acts as a substrate in a Heck coupling reaction. This palladium-catalyzed reaction aims to couple 4-iodophenyl acetate with a vinylglycinol derivative, ultimately leading to the synthesis of homotyrosinol derivatives. This study highlights the application of 4-iodophenyl acetate in a named reaction, demonstrating its utility in constructing molecules with potential biological relevance through well-established synthetic methodologies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1266958.png)

![n-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B1266963.png)








